2-Iodopyrimidine-5-carbonitrile
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Overview
Description
2-Iodopyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of an iodine atom at the 2-position and a cyano group at the 5-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyrimidine-5-carbonitrile typically involves the iodination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with sodium iodide in the presence of a suitable solvent like acetone or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Iodopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Biaryl compounds from coupling reactions.
- Amino derivatives from reduction reactions.
Scientific Research Applications
2-Iodopyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as an anticancer agent and in the design of novel pharmaceuticals.
Industry: Employed in the synthesis of agrochemicals and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Iodopyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The iodine atom and cyano group contribute to its binding affinity and specificity. Molecular docking studies have shown that it can interact with key amino acid residues in target proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
2-Chloropyrimidine-5-carbonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Bromopyrimidine-5-carbonitrile: Contains a bromine atom at the 2-position.
2-Fluoropyrimidine-5-carbonitrile: Features a fluorine atom at the 2-position.
Uniqueness: 2-Iodopyrimidine-5-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher polarizability of iodine compared to chlorine, bromine, and fluorine make it more suitable for certain types of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-iodopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2IN3/c6-5-8-2-4(1-7)3-9-5/h2-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTUZSOUOMKJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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